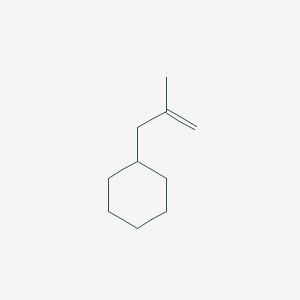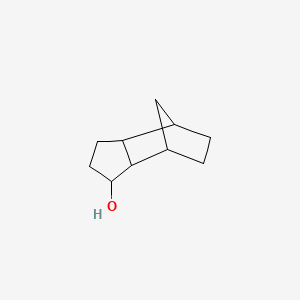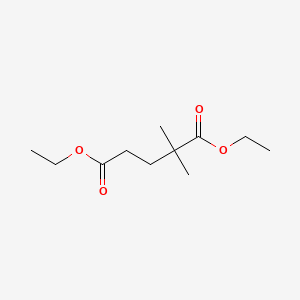![molecular formula C54H108O19 B1618785 (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid CAS No. 51938-44-4](/img/structure/B1618785.png)
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid is a complex organic compound that combines a sugar derivative with a fatty acid. The oxolane ring, also known as a tetrahydrofuran ring, is a five-membered ring containing one oxygen atom. The compound also features a long-chain fatty acid, octadecanoic acid, commonly known as stearic acid. This unique combination of a sugar derivative and a fatty acid makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid typically involves multiple steps. One common approach is to start with the preparation of the oxolane ring. This can be achieved through the cyclization of a suitable diol precursor under acidic conditions. The diol precursor can be synthesized through the reduction of a corresponding diketone or by the hydrolysis of an epoxide.
Once the oxolane ring is formed, the next step involves the introduction of the dihydroxyethyl group. This can be accomplished through a regioselective hydroxylation reaction using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate. The final step is the esterification of the oxolane derivative with octadecanoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid involves its interaction with specific molecular targets and pathways. The dihydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The octadecanoic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. These interactions can modulate various biological processes, including signal transduction, metabolic pathways, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Palladium(II) acetate: A catalyst used in various organic reactions.
Uniqueness
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid is unique due to its combination of a sugar derivative and a fatty acid. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
51938-44-4 |
|---|---|
Molecular Formula |
C54H108O19 |
Molecular Weight |
1061.4 g/mol |
IUPAC Name |
(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.3C6H12O5/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*7-1-3(8)6-5(10)4(9)2-11-6/h2*2-17H2,1H3,(H,19,20);3*3-10H,1-2H2/t;;3*3-,4+,5-,6?/m..111/s1 |
InChI Key |
PAFJZWHXMSQJKV-UQZRNVAESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1[C@@H]([C@H](C(O1)[C@@H](CO)O)O)O.C1[C@@H]([C@H](C(O1)[C@@H](CO)O)O)O.C1[C@@H]([C@H](C(O1)[C@@H](CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O |
| 51938-44-4 | |
physical_description |
PelletsLargeCrystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)




![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)






